molecular formula C8H5Cl2NO B8281252 2,3-Dichloro-5-methylfuro[3,2-b]pyridine

2,3-Dichloro-5-methylfuro[3,2-b]pyridine

Cat. No. B8281252
M. Wt: 202.03 g/mol
InChI Key: LIKHJWQWGFIWEV-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

To a solution of 2,3-dichloro-5-methylfuro[3,2-b]pyridine (0.661 g, 3.27 mmol) (Example 12, Step 2) in 16 mL of THF was added a 1.7M solution of t-butyllithium (4.04 mL, 6.87 mmol). After 30 min the solution was quenched at -78° C. with methanol and a solution of NH4C1. The reaction was brought to room temperature and extracted with EtOAc. The organic solvents were evaporated and the title compound was purified by flash chromatography on silica with EtOAc:hexane 1:4 to yield 0.444 g (81%).
Quantity
0.661 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[O:10][C:9]2[C:4](=[N:5][C:6]([CH3:11])=[CH:7][CH:8]=2)[C:3]=1[Cl:12].C([Li])(C)(C)C>C1COCC1>[Cl:12][C:3]1[C:4]2=[N:5][C:6]([CH3:11])=[CH:7][CH:8]=[C:9]2[O:10][CH:2]=1

Inputs

Step One
Name
Quantity
0.661 g
Type
reactant
Smiles
ClC1=C(C2=NC(=CC=C2O1)C)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.04 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 min the solution was quenched at -78° C. with methanol
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the title compound was purified by flash chromatography on silica with EtOAc:hexane 1:4
CUSTOM
Type
CUSTOM
Details
to yield 0.444 g (81%)

Outcomes

Product
Name
Type
Smiles
ClC1=COC=2C1=NC(=CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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